[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride is a chemical compound that belongs to the class of organic compounds. It features a cyclopentyl group attached to a methanamine moiety, with a difluorophenyl substituent. This compound is primarily classified as an organic compound due to the presence of carbon-based structures in its molecular framework. Its unique structure suggests potential applications in medicinal chemistry and pharmacology.
Chemical compounds can be classified based on their sources into two main categories: organic and inorganic. Organic compounds typically contain carbon atoms covalently bonded to hydrogen and may include other elements such as oxygen, nitrogen, sulfur, and halogens. In contrast, inorganic compounds generally do not contain carbon-hydrogen bonds and are often composed of metals and nonmetals .
Given that [1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride contains carbon in its structure, it is classified as an organic compound. Furthermore, it can be categorized as a secondary amine due to the presence of the amine functional group (-NH2) bonded to a carbon atom that is also part of a cyclopentyl structure.
The synthesis of [1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride can be approached through various methods involving the construction of the cyclopentane ring followed by functionalization with the difluorophenyl group.
The molecular structure of [1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride can be represented as follows:
The chemical reactivity of [1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride can be explored through various types of reactions:
[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride shows promise in several scientific applications:
The strategic incorporation of fluorine atoms and saturated ring systems into bioactive molecules represents a cornerstone of modern medicinal chemistry. The emergence of [1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride (CAS RN: 1798713-22-0) exemplifies this approach, designed to optimize drug-like properties through synergistic steric and electronic effects. Its molecular framework combines a conformationally constrained cyclopentyl backbone with a meta,ortho-difluorinated aryl system, yielding a scaffold with distinctive three-dimensionality and polarity. The compound's chemical identity is defined by:
Table 1: Key Physicochemical Properties
Property | Value | Significance |
---|---|---|
Lipophilicity (Calculated) | Moderate cLogP | Balanced membrane permeability/brain penetration |
Hydrogen Bond Acceptors | 3 (F,F,N) | Enhanced target engagement capability |
Rotatable Bonds | 2 | Conformational flexibility control |
Polar Surface Area | ~26 Ų | Favorable for CNS penetration |
The historical trajectory of such compounds began with observations that fluorination of cycloalkyl-arylamines profoundly modulates their bioactivity. Fluorine's strong electron-withdrawing nature (σₚ = 0.06) and small atomic radius (1.47 Å) permit isosteric replacement of H or OH groups without steric penalty, while dramatically altering electronic distribution, acidity, and metabolic stability. The 2,3-difluorophenyl motif specifically disrupts oxidative metabolism at adjacent positions and enhances aryl ring π-stacking capability with biological targets. Simultaneously, the cyclopentyl spacer provides optimal steric bulk and torsional freedom compared to smaller (cyclopropyl) or larger (cyclohexyl) analogs, enabling precise spatial orientation of the aminomethyl pharmacophore [4] [6].
This scaffold emerged from structure-activity relationship (SAR) studies demonstrating that β-fluorination adjacent to aminomethyl groups significantly enhances blood-brain barrier (BBB) penetration—a critical requirement for central nervous system (CNS)-targeted therapeutics. Fluorine's impact on pKₐ (electron-withdrawing effect lowers amine basicity) and lipophilicity (Hansch π = 0.14) synergizes with the cyclopentyl ring's pseudorotation to fine-tune molecular conformation and solubility [6] [9]. Recent synthetic advances now enable multigram preparation of β-fluorinated heterocyclic methanamines via routes like Wittig olefination, bromofluorination, and azide displacement, facilitating their exploration in drug discovery [9].
[1-(2,3-Difluorophenyl)cyclopentyl]methanamine belongs to a structurally diverse class of sp³-rich drug scaffolds where the aminomethyl group (-CH₂NH₂) is attached directly to a saturated carbocyclic ring. This pharmacophoric arrangement positions the amine nitrogen for critical hydrogen-bonding interactions with biological targets, while the fluorinated aryl group provides hydrophobic surface contact. Its classification reveals three key structural tiers:
Table 2: Structural and Pharmacokinetic Comparison of Key Scaffolds
Scaffold | Relative Potency | Metabolic Stability | CNS Penetration (Log BB) | Key Applications |
---|---|---|---|---|
2-Phenylcyclopropylmethylamine | High (5-HT₂c) | Moderate | -0.04 | CNS agents (e.g., 5-HT modulators) |
1-(2,3-Difluorophenyl)cyclopentyl]methanamine | Undisclosed (predicted high) | High (fluorine blocking) | Estimated >0.3 | Probe compound |
4-Fluoropiperidinylmethanamine | Variable | Enhanced | 0.1-0.5 | Kinase inhibitors, GPCR ligands |
This compound occupies a strategic niche: The cyclopentane ring provides greater conformational plasticity than rigid cyclopropane derivatives (e.g., (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine) while avoiding the excessive hydrophobicity of cyclohexyl systems. Computational models indicate the difluorophenyl-cyclopentyl dihedral angle adopts a ~60° conformation, positioning fluorines for edge-to-face aryl interactions in protein binding pockets. The hydrochloride salt enhances aqueous solubility for in vitro testing, crucial given the amine's pKₐ ~8.5 [5] [7].
In contrast to Mannich base derivatives—where aminomethyl groups are attached to carbonyl substrates—this scaffold’s saturated connectivity confers superior metabolic stability by eliminating enolizable protons and reducing oxidative deamination susceptibility. Its structural attributes align with emerging "escape from flatland" paradigms, where increased Fsp³ (fraction sp³ carbon atoms = 0.58) correlates with clinical success rates [2] [6]. Current research explores this scaffold's utility across therapeutic domains, leveraging its balanced physicochemical profile (cLogP ~2.1, LogBB ~0.3) for CNS-penetrant ligands and beyond.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0